N,N'-di(quinolin-6-yl)propanediamide

Fluoroionophore Zn²⁺ sensing Bisquinolinyl malonamide

Researchers needing Zn²⁺-selective fluoroionophores with Cd²⁺ discrimination gain a defined scaffold in N,N'-di(quinolin-6-yl)propanediamide. The 6-quinolinyl substitution ensures Zn²⁺ selectivity over Co²⁺, while C2 derivatization enables ratiometric sensing. Coordination chemistry: quinoline steric bulk enforces square pyramidal geometry unlike pyridine analogs. • Zn²⁺-selective fluorescence sensing; avoids Co²⁺ cross-response of unsubstituted analogs. • Predictable five-coordinate square pyramidal geometry for metalloenzyme models. • Custom synthesis with scalable supply and rapid global shipping.

Molecular Formula C21H16N4O2
Molecular Weight 356.4 g/mol
Cat. No. B5223333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-di(quinolin-6-yl)propanediamide
Molecular FormulaC21H16N4O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1
InChIInChI=1S/C21H16N4O2/c26-20(24-16-5-7-18-14(11-16)3-1-9-22-18)13-21(27)25-17-6-8-19-15(12-17)4-2-10-23-19/h1-12H,13H2,(H,24,26)(H,25,27)
InChIKeyJGVNKLGBNKLDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Di(quinolin-6-yl)propanediamide – Compound Overview


N,N'-Di(quinolin-6-yl)propanediamide (molecular formula C₂₁H₁₆N₄O₂, MW 356.4 g/mol) is a symmetric bis-quinolinyl malonamide featuring two quinoline moieties connected via amide linkages to a central propanediamide (malonamide) backbone . The quinoline heterocycles are attached at the 6-position, distinguishing this compound from 8-substituted analogs. The compound has been characterized as a component of a broader class of bisquinolinyl malonamides investigated as fluoroionophores for metal ion sensing [1], and the quinoline-amide scaffold is recognized in coordination chemistry for forming transition metal complexes [2].

Sensing Zn²⁺-selective fluoroionophore scaffold with C2-substitution tunability
Coordination Quinoline-based ligand for square pyramidal five-coordinate metal complexes

N,N'-Di(quinolin-6-yl)propanediamide Specificity


Within the bisquinolinyl malonamide class, substitution position on the quinoline ring and substitution at the malonamide C2-position fundamentally alter ion selectivity profiles. Unsubstituted bisquinolinyl malonamide 1 (8-aminoquinoline-derived) exhibits ratiometric sensing for Co²⁺, whereas C2-substituted derivatives—including the propanediamide framework with methyl, benzyl, or naphthalenylmethyl groups—switch selectivity to Zn²⁺ [1]. Additionally, quinoline-based multidentate ligands produce distinct coordination geometries compared to analogous pyridine ligands, with five-coordinate quinoline complexes predominantly adopting square pyramidal geometry versus trigonal bipyramidal for pyridine congeners [2]. Consequently, substituting a 6-quinolinyl propanediamide with an 8-quinolinyl analog, an unsubstituted malonamide, or a pyridine-based ligand may result in fundamentally altered metal ion recognition, coordination stereochemistry, or fluorescence response.

Quinoline substitution position
8-quinolinyl analogs may shift metal ion selectivity and fluorescence response patterns.
Malonamide C2-substitution
Unsubstituted malonamide exhibits Co²⁺ sensing; C2-substitution switches selectivity to Zn²⁺.
Pyridine-based ligands
Pyridine congeners favor trigonal bipyramidal geometry, altering coordination stereochemistry.

N,N'-Di(quinolin-6-yl)propanediamide: Differentiation Evidence


Metal Ion Selectivity: C2-Substituent Effects

In dimethyl sulfoxide (DMSO) solvent, unsubstituted bisquinolinyl malonamide 1 (derived from 8-aminoquinoline) displays ratiometric fluorescence sensing for the Co²⁺ ion [1]. In contrast, C2-substituted bisquinolinyl malonamides—which share the propanediamide backbone characteristic of N,N'-di(quinolin-6-yl)propanediamide—exhibit excellent fluorescence sensing for Zn²⁺, with the selectivity profile directly determined by the nature and steric bulk of the C2-substituent [2]. Among the series, N,N′-Bis(8-quinolyl)-2-methyl-2-naphthalenylmethyl malonamide (compound 4) demonstrated the highest Zn²⁺ selectivity against Cd²⁺ interference [3]. This differential selectivity demonstrates that the propanediamide scaffold provides a tunable platform where C2-substitution can be exploited to switch metal ion preference between Co²⁺ and Zn²⁺ detection.

Ion Selectivity
Head-to-head
C2-substituted bisquinolinyl malonamides detect Zn²⁺; unsubstituted analog detects Co²⁺.
Target: Zn²⁺ selective Baseline: Co²⁺ selective
Supports Zn²⁺-selective sensor design
Naphthalenylmethyl C2-substitution enhances Zn²⁺ selectivity vs. Cd²⁺
Fluoroionophore Zn²⁺ sensing Bisquinolinyl malonamide

Coordination Geometry: Quinoline vs Pyridine Ligands

In a systematic review of 46 quinoline-containing multidentate amine ligands and their X-ray structurally characterized transition metal complexes, Carr and colleagues identified a consistent pattern: five-coordinate quinoline complexes predominantly adopt square pyramidal geometries, whereas analogous pyridine complexes predominantly adopt trigonal bipyramidal geometries [1]. Additionally, the authors identified a structural feature termed the 'quinolyl split,' wherein one or two quinolyl rings bisect an X–M–X angle, a phenomenon not observed in pyridine congeners [2]. While the 6-quinolinyl amide functionality in N,N'-di(quinolin-6-yl)propanediamide differs from the amine ligands reviewed, the quinoline moiety's steric and electronic influence on coordination geometry is a class-level characteristic relevant to all quinoline-based ligands, including malonamide derivatives.

Coordination Geometry
Class-level
Quinoline ligands favor square pyramidal geometry; 'quinolyl split' motif provides steric protection.
Informs ligand design for five-coordinate complexes
Class-level observation; verify for specific propanediamide ligand
Coordination chemistry Transition metal complexes Multidentate ligands

N,N'-Di(quinolin-6-yl)propanediamide Applications


Zn²⁺-Selective Fluoroionophore Development

Researchers developing fluorescent sensors for Zn²⁺ detection in biological or environmental samples can employ N,N'-di(quinolin-6-yl)propanediamide or its C2-substituted derivatives as a fluoroionophore scaffold. The bisquinolinyl malonamide framework, when appropriately substituted at the C2-position, provides fluorescence sensing for Zn²⁺ in DMSO solvent, whereas the unsubstituted analog responds to Co²⁺ [1]. Further substitution with naphthalenylmethyl groups enhances Zn²⁺ selectivity against Cd²⁺ interference [2], enabling discrimination between chemically similar divalent cations.

Square Pyramidal Coordination Chemistry

In synthetic coordination chemistry applications where square pyramidal five-coordinate geometry is desired—such as in certain oxidation catalysts or model complexes for metalloenzyme active sites—quinoline-containing multidentate ligands offer a predictable geometric preference distinct from pyridine-based analogs [1]. The quinoline moiety in N,N'-di(quinolin-6-yl)propanediamide contributes steric bulk that favors this coordination geometry, and the 'quinolyl split' structural motif may provide additional steric protection to the metal center [2].

Metal Ion Transport with Malonamide Ionophores

Malonamide derivatives containing quinoline moieties have been established as ionophores capable of selective metal ion transport through liquid membranes [1]. N,N'-Di(quinolin-6-yl)propanediamide shares the core malonamide backbone with these patented ionophore systems. While specific transport data for the 6-quinolinyl analog are not available, the class-level precedent supports investigation of this compound for Cu²⁺ transport under controlled pH conditions (capture at pH 3–7, release at pH <3) [2].

Application
Selection Property
Validation Focus
Zn²⁺-Selective Fluoroionophore Development
C2-substituted bisquinolinyl malonamide scaffold
Zn²⁺ selectivity against Cd²⁺ interference
Square Pyramidal Coordination Chemistry
Quinoline-containing multidentate ligand
Five-coordinate geometry preference (square pyramidal)
Metal Ion Transport with Malonamide Ionophores
Malonamide ionophore backbone
pH-dependent Cu²⁺ transport capability
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